Cetirizine (D8 dihydrochloride)
Overview
Description
Cetirizine (D8 dihydrochloride) is a deuterium-labeled form of cetirizine, a second-generation antihistamine. It is primarily used to treat allergic reactions such as hay fever, dermatitis, and urticaria (hives). Cetirizine works by selectively inhibiting the histamine H1 receptor, thereby reducing the symptoms of allergic reactions .
Mechanism of Action
Target of Action
Cetirizine (D8 dihydrochloride), also known as Cetirizine D8, is a selective Histamine-1 antagonist . The primary targets of Cetirizine D8 are the Histamine-1 (H1) receptors located on the effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These H1 receptors play a crucial role in mediating allergic reactions .
Mode of Action
Cetirizine D8 interacts with its targets by competing with histamine for H1-receptor sites . This interaction inhibits the H1 receptor, thereby preventing the action of histamine, a substance that the body releases in response to an allergic reaction . As a result, the typical symptoms of an allergic reaction, such as sneezing, coughing, nasal congestion, and hives, are alleviated .
Biochemical Pathways
The primary biochemical pathway affected by Cetirizine D8 is the histamine pathway. By selectively inhibiting the H1 receptors, Cetirizine D8 prevents histamine from binding to these receptors and triggering an allergic response . This action can suppress the downstream effects of the histamine pathway, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation .
Pharmacokinetics
The pharmacokinetic properties of Cetirizine D8 include its absorption, distribution, metabolism, and excretion (ADME). Cetirizine D8 is well-absorbed, with more than 70% bioavailability . It has a protein binding rate of 88-96% . Cetirizine D8 is minimally metabolized and is largely excreted unchanged in the urine . These properties impact the bioavailability of Cetirizine D8, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of Cetirizine D8’s action primarily involve the alleviation of allergic symptoms. By inhibiting the H1 receptors, Cetirizine D8 prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives . Furthermore, Cetirizine D8 has been shown to inhibit eosinophil chemotaxis during the allergic response , which can further help to alleviate allergic symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cetirizine D8. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby influencing the action of Cetirizine D8 . Additionally, factors such as the individual’s health status, age, and other demographic factors can impact the drug’s efficacy.
Biochemical Analysis
Biochemical Properties
Cetirizine (D8 dihydrochloride) functions primarily as a histamine H1 receptor antagonist. It interacts specifically with the H1 receptors on the surface of various cells, including mast cells and basophils. By binding to these receptors, cetirizine (D8 dihydrochloride) prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves. This interaction inhibits the chemotaxis of eosinophils during allergic reactions, thereby reducing inflammation and allergic symptoms .
Cellular Effects
Cetirizine (D8 dihydrochloride) exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways by blocking the action of histamine on H1 receptors, which in turn affects downstream signaling cascades. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, cetirizine (D8 dihydrochloride) can modulate gene expression related to inflammatory responses and cellular metabolism, contributing to its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of cetirizine (D8 dihydrochloride) involves its binding to the histamine H1 receptors, which are G-protein-coupled receptors. Upon binding, cetirizine (D8 dihydrochloride) stabilizes the inactive conformation of the receptor, preventing histamine from activating it. This blockade inhibits the downstream signaling pathways that would normally result in allergic symptoms. Additionally, cetirizine (D8 dihydrochloride) has been found to suppress the expression of macrophage migration inhibitory factor, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cetirizine (D8 dihydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation under stress conditions such as high temperature and light exposure. Long-term studies have shown that cetirizine (D8 dihydrochloride) maintains its efficacy in inhibiting histamine-induced responses over extended periods, although its potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of cetirizine (D8 dihydrochloride) vary with different dosages. At therapeutic doses, it effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, cetirizine (D8 dihydrochloride) can cause toxicity, including central nervous system depression and gastrointestinal disturbances. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase the therapeutic effect but rather increases the risk of adverse effects .
Metabolic Pathways
Cetirizine (D8 dihydrochloride) is metabolized primarily in the liver through oxidation and conjugation pathways. The major metabolic pathways involve hydroxylation, O-dealkylation, and N-dealkylation, followed by conjugation with glucuronic acid. These metabolic processes are facilitated by enzymes such as cytochrome P450 isoforms. The metabolites are then excreted primarily through the urine .
Transport and Distribution
Upon administration, cetirizine (D8 dihydrochloride) is rapidly absorbed and distributed throughout the body. It binds extensively to plasma proteins, particularly albumin, which facilitates its transport in the bloodstream. The compound is distributed to various tissues, including the liver, kidneys, and lungs. Its distribution is relatively uniform, with a volume of distribution indicating that it is not extensively sequestered in any particular tissue .
Subcellular Localization
Cetirizine (D8 dihydrochloride) is primarily localized in the cytoplasm of cells, where it interacts with histamine H1 receptors on the cell membrane. It does not appear to accumulate significantly in any specific subcellular organelles. The lack of specific targeting signals or post-translational modifications suggests that its activity is mainly confined to the cytoplasmic and membrane-associated regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cetirizine (D8 dihydrochloride) involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various deuteration techniques, which replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of cetirizine (D8 dihydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cetirizine (D8 dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cetirizine can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cetirizine (D8 dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of cetirizine.
Medicine: Used in clinical research to evaluate the efficacy and safety of cetirizine in treating allergic conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Hydrochloride: A non-deuterated form of cetirizine.
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties .
Uniqueness
Cetirizine (D8 dihydrochloride) is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and development, particularly in studies involving drug metabolism and pharmacokinetics .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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